molecular formula C13H9ClFN3OS B2594884 3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea CAS No. 866014-45-1

3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea

Cat. No.: B2594884
CAS No.: 866014-45-1
M. Wt: 309.74
InChI Key: BXZIZGNWPPRZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chlorine at the 2-position, a benzoyl group substituted with fluorine at the 3-position, and a thiourea moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea typically involves the reaction of 2-chloropyridine-3-amine with 3-fluorobenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The chlorine and fluorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines or thiols.

    Substitution: Substituted pyridine or benzoyl derivatives.

Scientific Research Applications

3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloropyridin-3-yl)-1-(3-chlorobenzoyl)thiourea
  • 3-(2-chloropyridin-3-yl)-1-(3-methylbenzoyl)thiourea
  • 3-(2-chloropyridin-3-yl)-1-(3-nitrobenzoyl)thiourea

Uniqueness

3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea is unique due to the presence of both chlorine and fluorine substituents, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-chloropyridin-3-yl)carbamothioyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3OS/c14-11-10(5-2-6-16-11)17-13(20)18-12(19)8-3-1-4-9(15)7-8/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZIZGNWPPRZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.